molecular formula C9H9BrN2O B14767679 N-(3-Amino-4-bromophenyl)acrylamide

N-(3-Amino-4-bromophenyl)acrylamide

Cat. No.: B14767679
M. Wt: 241.08 g/mol
InChI Key: YZVFUXGOLJXJQR-UHFFFAOYSA-N
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Description

N-(3-Amino-4-bromo-phenyl)prop-2-enamide is an organic compound that features a bromine atom and an amino group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-bromo-phenyl)prop-2-enamide typically involves the following steps:

    Bromination: The starting material, 3-nitroaniline, undergoes bromination using bromine or a bromine source in the presence of a catalyst to yield 3-amino-4-bromoaniline.

    Amidation: The 3-amino-4-bromoaniline is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(3-Amino-4-bromo-phenyl)prop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-bromo-phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Oxidation: N-(3-Nitro-4-bromo-phenyl)prop-2-enamide.

    Reduction: N-(3-Amino-4-alkylamino-phenyl)prop-2-enamide.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-Amino-4-bromo-phenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-bromo-phenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chloro-phenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-Amino-4-fluoro-phenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-Amino-4-iodo-phenyl)prop-2-enamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(3-Amino-4-bromo-phenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are different from those of its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity can influence the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

N-(3-amino-4-bromophenyl)prop-2-enamide

InChI

InChI=1S/C9H9BrN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1,11H2,(H,12,13)

InChI Key

YZVFUXGOLJXJQR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)Br)N

Origin of Product

United States

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